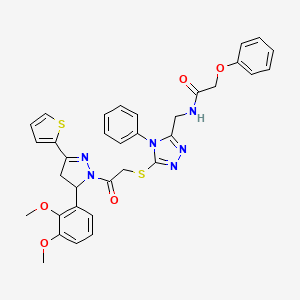

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N6O5S2/c1-43-28-16-9-15-25(33(28)44-2)27-19-26(29-17-10-18-46-29)38-40(27)32(42)22-47-34-37-36-30(39(34)23-11-5-3-6-12-23)20-35-31(41)21-45-24-13-7-4-8-14-24/h3-18,27H,19-22H2,1-2H3,(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUBQKQFNHALJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic molecule that exhibits a variety of biological activities. Its intricate structure, characterized by multiple functional groups including pyrazole, triazole, and thiophene moieties, suggests potential applications in medicinal chemistry. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C36H36N6O5S2 |

| Molecular Weight | 696.85 g/mol |

| LogP | 6.3684 |

| Polar Surface Area | 100.603 Ų |

The compound's high logP value indicates significant lipophilicity, which may enhance its ability to penetrate biological membranes and interact with cellular targets .

Antitumor and Antiviral Properties

Research indicates that compounds containing similar structural motifs to this compound exhibit significant antitumor and antiviral activities. For instance:

- Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. The mechanism involves binding to the β-tubulin subunit, thereby disrupting microtubule dynamics .

- Antiviral Activity : Similar compounds have been tested for their ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .

Anti-inflammatory and Antifungal Effects

Preliminary investigations suggest that this compound may also possess anti-inflammatory and antifungal properties:

- Anti-inflammatory Activity : The presence of the pyrazole ring is often associated with inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

- Antifungal Activity : Structural similarities with known antifungal agents suggest potential efficacy against fungal pathogens. The mechanism may involve disruption of fungal cell wall synthesis or function.

The biological activity of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-pheny -4H -1 , 2 , 4 -triazol -3 -yl ) methyl ) - 2 - phenoxyacetamide is likely mediated through its ability to interact with specific molecular targets such as enzymes or receptors. The compound's multiple functional groups allow it to form various non-covalent interactions including hydrogen bonds and π–π stacking, which modulate the activity of target proteins and lead to changes in cellular processes .

Study on Pyrazole Derivatives

A study focused on a series of pyrazole derivatives revealed that modifications in the phenyl moiety could significantly influence their biological properties. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics in inhibiting tumor growth in vitro .

Interaction Studies

Interaction studies involving N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro - 1H-pyrazol - 1 - yl ) - 2 - oxoethyl ) thio ) - 4 - ( m - tolyl ) - 4H - 1 , 2 , 4 - triazol - 3 - yl ) methyl ) thiophene - 2 - carboxamide demonstrated promising results in preliminary assays for both anti-inflammatory and antifungal activities .

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar in structure to N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-pheny -4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide exhibit notable antiviral activity. For instance, a related series of compounds demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. These findings suggest that the compound may also possess similar antiviral characteristics due to structural similarities with known antiviral agents .

Antitumoral Activity

The compound has shown promising results in antitumoral assays. Research indicates that compounds with pyrazole and triazole frameworks can inhibit tubulin polymerization, which is crucial for cancer cell division. The specific structural variations within the compound allow for tuning its biological properties toward enhanced antitumoral activity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Demonstrated effective inhibition of viral replication in vitro. |

| Study 2 | Antitumoral Activity | Indicated significant reduction in tumor cell viability through tubulin inhibition. |

| Study 3 | Structural Analysis | Identified key structural components necessary for biological activity; highlighted the importance of the triazole ring. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from recent literature:

Table 1: Structural and Functional Comparison

Key Findings

Structural Complexity vs. Simplicity :

- The target compound’s incorporation of three heterocycles (pyrazoline, triazole, thiophene) distinguishes it from simpler analogs like those in (pyrazole-triazole) or (thiazolo-pyridine). This complexity may improve target selectivity but complicates synthesis and purification .

Substituent Impact :

- The 2,3-dimethoxyphenyl group in the target compound likely enhances bioavailability compared to ’s methylpyrazole, which lacks strong electron-donating groups. Conversely, ’s thiazolo-pyridines exhibit higher antibacterial potency due to electron-withdrawing dimethyl groups .

Synthetic Feasibility :

- ’s alkylation-based synthesis achieves moderate yields, while the target compound’s multi-step synthesis (inferred from structural motifs) may require optimized conditions to avoid side reactions (e.g., thioether oxidation) .

Bioactivity Gaps: Unlike ’s compounds, which show explicit antimicrobial data, the target compound lacks empirical bioactivity reports in the provided evidence.

Q & A

Q. What synthetic strategies are employed for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of pyrazoline intermediates, thioether bond formation, and coupling of triazole-thiol derivatives. A typical approach includes refluxing intermediates (e.g., 5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole) with chloroacetyl chloride in the presence of triethylamine, followed by nucleophilic substitution with thiol-containing triazole derivatives. Optimization requires monitoring reaction progress via TLC, adjusting stoichiometric ratios (e.g., 1:1 molar ratios for key intermediates), and recrystallization from ethanol for purification . Yield improvements (e.g., 60–80%) can be achieved by controlling temperature (reflux at 80–100°C) and solvent polarity.

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- 1H NMR : Peaks at δ 2.5–3.5 ppm confirm methylene groups in the pyrazoline and acetamide moieties. Aromatic protons from phenyl, thiophene, and phenoxy groups appear at δ 6.5–8.0 ppm.

- IR : Stretching vibrations at 1650–1700 cm⁻¹ (C=O in acetamide) and 3200–3400 cm⁻¹ (N-H).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ~600–650) and fragmentation patterns consistent with the triazole and pyrazole scaffolds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,3-dimethoxyphenyl and thiophene substituents in antimicrobial activity?

SAR studies should systematically modify substituents while retaining the core triazole-pyrazole scaffold. For example:

- Replace 2,3-dimethoxyphenyl with other aryl groups (e.g., 4-chlorophenyl or 3,4-dihydroxyphenyl) to assess methoxy group contributions.

- Substitute thiophene with furan or pyridine to evaluate heterocyclic effects. Biological assays (MIC tests against S. aureus and E. coli) should be paired with computational docking to map interactions with bacterial enzyme targets (e.g., dihydrofolate reductase). Data contradictions (e.g., variable MIC values) may arise from assay conditions (pH, inoculum size) and require validation via time-kill studies .

Q. What methodologies resolve contradictions in reported antimicrobial data for structurally related 1,2,4-triazole derivatives?

Contradictions often stem from differences in:

- Assay protocols : Standardize broth microdilution methods (CLSI guidelines) and control for solvent effects (e.g., DMSO concentration ≤1%).

- Compound purity : Verify purity (>95%) via HPLC before testing.

- Bacterial strains : Use reference strains (ATCC) and clinical isolates to assess spectrum breadth. Advanced analysis includes synergy studies with known antibiotics (checkerboard assays) to identify combinatorial effects .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and guide experimental design?

Use tools like COMSOL Multiphysics or AutoDock to:

- Predict logP (lipophilicity) and aqueous solubility via QSAR models.

- Simulate metabolic stability by cytochrome P450 isoforms (e.g., CYP3A4).

- Map binding affinities to off-target receptors (e.g., hERG channel) to prioritize analogs with reduced toxicity. Experimental validation requires in vitro assays (e.g., hepatic microsomal stability tests) and in vivo PK studies in rodent models .

Data Contradiction and Validation

Q. How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models for this compound?

Discrepancies may arise from differences in metabolic activation or tissue distribution. Mitigation strategies include:

- Metabolite profiling : LC-MS/MS to identify active/toxic metabolites.

- 3D cell cultures : Use spheroids or organoids to better mimic in vivo tissue complexity.

- Dose extrapolation : Apply allometric scaling (e.g., body surface area) from rodent to human equivalent doses .

Methodological Frameworks

Q. What experimental designs integrate high-throughput screening (HTS) with mechanistic studies for this compound?

- Phase 1 (HTS) : Screen 500+ analogs in 96-well plates against target enzymes (e.g., β-lactamase) using fluorogenic substrates.

- Phase 2 (Mechanistic) : For hits with IC50 <10 µM, perform stopped-flow kinetics to determine inhibition constants (Ki).

- Phase 3 (Validation) : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.